molecular formula C19H20ClN3O3S B2383934 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide CAS No. 1252843-98-3

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide

Cat. No.: B2383934
CAS No.: 1252843-98-3
M. Wt: 405.9
InChI Key: DTICTWHRXIKILR-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide is a highly specialized chemical compound known for its unique structural attributes and potential applications in diverse scientific domains. This compound falls under the category of thieno[3,2-d]pyrimidine derivatives, which are noted for their wide range of biological activities and their use as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1 Synthesis of Thieno[3,2-d]pyrimidine Core: : This step involves cyclization reactions using 2-aminothiophene derivatives and appropriate carbonyl compounds under acidic or basic conditions.

  • Step 2 Functionalization: : Introducing butyl and oxo groups through substitution reactions, often facilitated by strong bases or organometallic reagents.

  • Step 3 N-alkylation: : This involves the reaction of the intermediate with N-(4-chlorobenzyl)acetamide, typically using catalysts like cesium carbonate in an organic solvent.

Industrial Production Methods

For industrial-scale production, the processes are optimized to ensure higher yields and purity. This often involves using continuous flow reactors to maintain precise control over reaction conditions, minimizing by-products and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the butyl side chain, leading to the formation of hydroxyl and carbonyl derivatives.

  • Reduction: : The keto groups in the compound can be reduced to alcohols using agents like lithium aluminum hydride.

  • Substitution: : The chlorine atom in the chlorobenzyl group can be substituted by various nucleophiles, yielding diverse derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Sodium azide, primary amines.

Major Products

  • Oxidized Derivatives: : Hydroxylated or ketone derivatives of the butyl side chain.

  • Reduced Products: : Alcohol derivatives of the keto groups.

  • Substituted Compounds: : Derivatives with different substituents on the chlorobenzyl group.

Scientific Research Applications

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide has garnered significant attention in multiple fields:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor due to its ability to interact with various biological targets.

  • Medicine: : Examined for its potential therapeutic effects, particularly in areas like anti-inflammatory and anticancer research.

  • Industry: : Utilized in the production of specialty chemicals and as a precursor in material science applications.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : It can bind to specific enzymes, inhibiting their activity and thereby altering biochemical pathways.

  • Pathways Involved: : Affects pathways related to cell proliferation and inflammation, making it a candidate for anticancer and anti-inflammatory applications.

Comparison with Similar Compounds

Compared to other thieno[3,2-d]pyrimidine derivatives, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide stands out due to:

  • Structural Uniqueness: : The presence of the butyl side chain and chlorobenzyl group provides unique reactivity and binding properties.

  • Enhanced Bioactivity: : Demonstrates higher potency in biological assays compared to other similar compounds.

List of Similar Compounds

  • 2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1-yl derivatives without the butyl side chain.

  • Thieno[3,2-d]pyrimidines with different alkyl or aryl substitutions.

Properties

CAS No.

1252843-98-3

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C19H20ClN3O3S/c1-2-3-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21-11-13-4-6-14(20)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24)

InChI Key

DTICTWHRXIKILR-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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